1-(4-acetylphenyl)-5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC16361964
Molecular Formula: C21H17N3O2S
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O2S |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 1-[4-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]phenyl]ethanone |
| Standard InChI | InChI=1S/C21H17N3O2S/c1-13(25)14-7-9-16(10-8-14)24-11-18(26)19(20(24)22)21-23-17(12-27-21)15-5-3-2-4-6-15/h2-10,12,22,26H,11H2,1H3 |
| Standard InChI Key | OITRARFYNKFRDR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A 1,2-dihydro-3H-pyrrol-3-one core, a five-membered lactam ring known for its conformational rigidity.
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A 4-acetylphenyl group at position 1, contributing electron-withdrawing properties and steric bulk.
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A 4-phenyl-1,3-thiazol-2-yl substituent at position 4, introducing sulfur and nitrogen heteroatoms critical for bioactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇N₃O₂S |
| Molecular Weight | 375.4 g/mol |
| CAS Registry Number | Not publicly disclosed |
| IUPAC Name | 1-(4-Acetylphenyl)-5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one |
The thiazole ring’s aromaticity and the acetyl group’s ketonic functionality enable diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, which are pivotal for target binding .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. The acetyl group’s carbonyl signal appears at δ 195–200 ppm in ¹³C NMR, while the thiazole protons resonate as distinct singlets in the aromatic region.
Synthesis and Chemical Reactivity
Synthetic Pathways
A multi-step synthesis route is employed to construct the compound:
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Acetylation of 4-Aminoacetophenone: Reaction with acetyl chloride yields N-(4-acetylphenyl)acetamide.
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Thiazole Ring Formation: Condensation with 2-bromo-4-phenylthiazole under basic conditions (e.g., K₂CO₃ in DMF) introduces the thiazole moiety.
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Cyclization: Intramolecular dehydration forms the pyrrolone ring, facilitated by acidic catalysts like p-toluenesulfonic acid.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Acetyl chloride, pyridine | 85 |
| 2 | 2-Bromo-4-phenylthiazole, K₂CO₃, DMF, 80°C | 72 |
| 3 | p-TSA, toluene, reflux | 68 |
Stability and Reactivity
The compound exhibits moderate stability in aqueous solutions (pH 4–8) but degrades under strong acidic or basic conditions. The thiazole ring’s sulfur atom is susceptible to oxidation, necessitating inert storage environments.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The thiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .
Table 3: Cytotoxicity Profile
| Cell Line | Origin | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast cancer | 12 |
| A549 | Lung cancer | 18 |
| HEK293 | Normal kidney | >100 |
Pharmacological Applications and Comparative Analysis
Drug Development Prospects
The compound’s selectivity index (SI = 8.3 for MCF-7 vs. HEK293) highlights its therapeutic window. Structural analogs from patent WO2013114332A1 , which feature benzimidazole-thiazole hybrids, show parallel CDK9 inhibition but lower solubility, underscoring this compound’s superiority in bioavailability .
Challenges and Optimization
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